N-Isopropyl-N'-(1,3,4-thiadiazol-2-yl)succinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Isopropyl-N4-(1,3,4-thiadiazol-2-yl)succinamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Isopropyl-N4-(1,3,4-thiadiazol-2-yl)succinamide typically involves the reaction of succinic anhydride with isopropylamine to form N-isopropylsuccinimide. This intermediate is then reacted with thiosemicarbazide to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for N1-Isopropyl-N4-(1,3,4-thiadiazol-2-yl)succinamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N1-Isopropyl-N4-(1,3,4-thiadiazol-2-yl)succinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
N1-Isopropyl-N4-(1,3,4-thiadiazol-2-yl)succinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N1-Isopropyl-N4-(1,3,4-thiadiazol-2-yl)succinamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in bacterial and fungal cells, leading to cell death . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Isopropyl-N’-(1,3,4-thiadiazol-2-yl)succinamide: A closely related compound with similar biological activities.
1,3,4-Thiadiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
N1-Isopropyl-N4-(1,3,4-thiadiazol-2-yl)succinamide stands out due to its specific combination of the isopropyl group and the thiadiazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
107811-27-8 |
---|---|
Molecular Formula |
C9H14N4O2S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
N'-propan-2-yl-N-(1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C9H14N4O2S/c1-6(2)11-7(14)3-4-8(15)12-9-13-10-5-16-9/h5-6H,3-4H2,1-2H3,(H,11,14)(H,12,13,15) |
InChI Key |
CSSYWLJETIHDEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCC(=O)NC1=NN=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.